BenchChemオンラインストアへようこそ!

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Src kinase inhibition IC50 4H-pyran-2-carboxamide

The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (CAS: 1021134-71-3; MF: C19H15FN2O4; MW: 354.34) belongs to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype, a class originally designed as inhibitors of Src family kinases (SFKs). Structural hallmarks include a 4-oxo-4H-pyran-2-carboxamide core, a 4-fluorobenzyloxy substituent at the 5-position, and an N-(pyridin-2-ylmethyl) carboxamide side chain.

Molecular Formula C19H15FN2O4
Molecular Weight 354.337
CAS No. 1021134-71-3
Cat. No. B2935983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
CAS1021134-71-3
Molecular FormulaC19H15FN2O4
Molecular Weight354.337
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24)
InChIKeyGFDRJVJUKJPXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (CAS 1021134-71-3): Src Kinase Inhibitor Scaffold Baseline Data


The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (CAS: 1021134-71-3; MF: C19H15FN2O4; MW: 354.34) belongs to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype, a class originally designed as inhibitors of Src family kinases (SFKs) [1]. Structural hallmarks include a 4-oxo-4H-pyran-2-carboxamide core, a 4-fluorobenzyloxy substituent at the 5-position, and an N-(pyridin-2-ylmethyl) carboxamide side chain. The presence of the 4-fluorobenzyloxy group distinguishes it from the parent 5-benzyloxy analog (CAS 1021060-11-6), while the pyridin-2-ylmethyl amide side chain differentiates it from analogs bearing alternative N-aryl or N-alkyl substituents [1][2].

Why Generic Substitution Fails for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (CAS 1021134-71-3)


Despite sharing a common 4-oxo-4H-pyran-2-carboxamide core, minor structural modifications among in-class analogs profoundly impact biochemical potency and selectivity profiles. The 4-fluorobenzyloxy and N-(pyridin-2-ylmethyl) substituents are not inert; they critically modulate Src kinase inhibition and potentially steer polypharmacology away from off-targets such as FGFR3/4 or LDHA, as observed for close analogs [1]. The initial structure–activity relationship (SAR) study demonstrated that both the nature of the 5-benzyloxy substituent and the N-amide side chain directly affect anti-Src activity, meaning that procuring a generic '5-benzyloxy-4-oxo-4H-pyran-2-carboxamide' without specifying these substituents risks acquiring a compound with significantly different—and potentially inferior—biological performance [1].

Product-Specific Quantitative Evidence Guide for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide


Src Kinase Inhibitory Activity of 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

The compound was evaluated for its inhibitory activity against Src kinase in the seminal SAR study on 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides [1]. While the exact IC50 value for this specific derivative is not disclosed in the public abstract, the study established that the nature of the 5-benzyloxy group and the N-substituent are critical determinants of potency. The 4-fluorobenzyloxy moiety, when compared to the unsubstituted benzyloxy analog (CAS 1021060-11-6), is expected to enhance metabolic stability and potentially modulate electronic effects on the pyranone ring via the electron-withdrawing fluorine atom [1].

Src kinase inhibition IC50 4H-pyran-2-carboxamide

Selectivity Profile of N-(pyridin-2-ylmethyl) Side Chain vs. N-(4-fluorobenzyl) Analog

A direct structural comparator, 5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-26-4), differs only in the position of the 4-fluorobenzyl group—located on the amide nitrogen rather than on the 5-oxybenzyl moiety [1]. This positional isomerism is expected to result in a distinct target engagement profile, as the N-(pyridin-2-ylmethyl) side chain in the target compound can engage the kinase hinge region differently compared to the N-(4-fluorobenzyl) group. BindingDB data for related pyran-2-carboxamides indicate that N-substituent variations can shift selectivity between Src, FGFR3, and FGFR4 [2].

Kinase selectivity Src inhibitor N-substituent SAR

Cellular Src Inhibition and Anti-Proliferative Activity Context

Preliminary biological evaluation reported in the primary publication indicates that compounds within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, including the target compound, were assessed for their ability to inhibit Src-dependent cellular processes [1]. BindingDB entry BDBM50196851 (CHEMBL3952652) provides a cellular benchmark: a structurally related analog inhibited Src activity in mouse BV-2 microglial cells with an IC50 of 113,000 nM, as measured by suppression of LPS-induced NO release [2]. The target compound is expected to exhibit a comparable or superior cellular potency profile, pending direct measurement.

Cellular Src inhibition BV-2 microglia cancer cell proliferation

Best Application Scenarios for 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (CAS 1021134-71-3)


Chemical Probe for Src Kinase-Dependent Signaling in Cancer Cell Lines

The compound serves as a structurally defined chemical probe within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, enabling interrogation of Src kinase-dependent signaling pathways in cancer cell lines where SFK activity is dysregulated [1]. Its distinct 4-fluorobenzyloxy and N-(pyridin-2-ylmethyl) substitution pattern provides a differentiated SAR tool compared to the unsubstituted benzyloxy or N-benzyl analogs [1].

Positive Control for Cellular Src Inhibition Assays

Based on class-level cellular activity data, the compound can function as a positive control in BV-2 microglial NO release assays or similar Src-dependent cellular models, with expected IC50 values in the micromolar range, as benchmarked against CHEMBL3952652 (IC50 = 113 µM) [2]. Researchers should independently validate potency in their specific cellular context.

Scaffold-Hopping and Medicinal Chemistry Optimization Campaigns

The compound is a logical starting point for medicinal chemistry optimization campaigns targeting improved Src potency and selectivity. The electron-withdrawing 4-fluorobenzyloxy group at the 5-position, combined with the pyridine-containing side chain, offers two distinct vectors for further functionalization to enhance kinase selectivity and drug-like properties [1].

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.